

An In-depth Technical Guide to Alternariol-13C14: Properties, Analysis, and Toxicological Profile

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Compound of Interest

Compound Name: Alternariol-13C14

Cat. No.: B12384024

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This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and toxicological profile of **Alternariol-13C14**. This isotopically labeled mycotoxin serves as a critical internal standard for accurate quantification in complex matrices, aiding researchers, scientists, and drug development professionals in their understanding and analysis of its unlabeled counterpart, Alternariol.

Core Physical and Chemical Properties

Alternariol-13C14 is the uniformly carbon-13 labeled form of Alternariol (AOH), a mycotoxin produced by various species of *Alternaria* fungi.[1][2][3][4] As an internal standard for mass spectrometry, its physical and chemical properties are essentially identical to those of the native compound, with the key difference being its increased mass due to the isotopic enrichment.[5]

Table 1: Physical and Chemical Properties of Alternariol

Property	Value	Source
Chemical Formula	C ₁₄ H ₁₀ O ₅	
IUPAC Name	3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one	
Molar Mass	258.229 g/mol	
Melting Point	350 °C	
Appearance	Colorless needles (crystallized from ethanol)	
Solubility	Soluble in most organic solvents	
Chemical Family	Isocoumarins and Derivatives	

Analytical Methodologies: Quantification by Isotope Dilution Mass Spectrometry

The primary application of **Alternariol-13C14** is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Alternariol in various food and feed samples. This method is crucial for overcoming matrix effects that can lead to ion suppression or enhancement in complex samples.

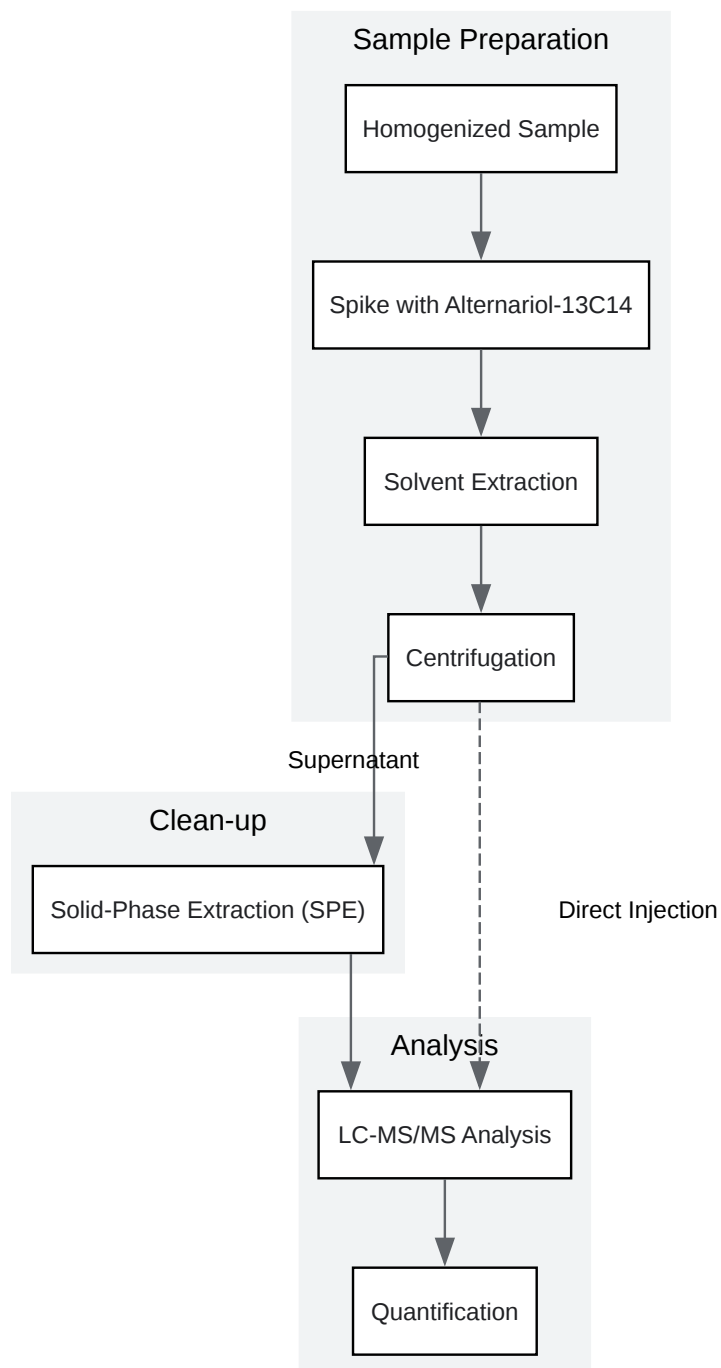
Experimental Protocol: General Workflow for Alternariol Analysis using SIDA-LC-MS/MS

The following protocol is a generalized procedure based on established methods for the analysis of Alternaria toxins in food matrices.

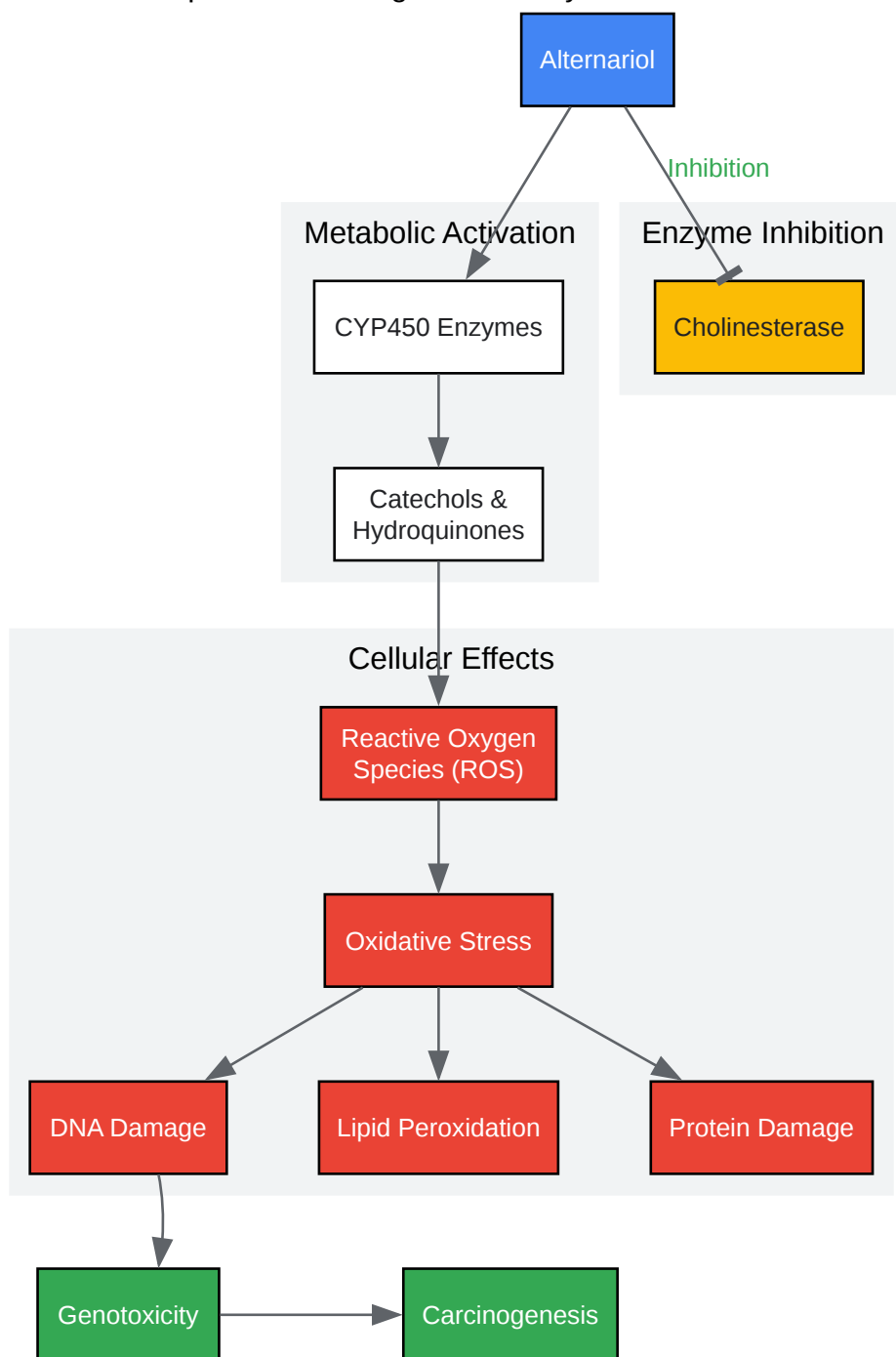
- Sample Preparation and Extraction:
 - Homogenize the test material (e.g., tomato, wheat, sunflower seeds).
 - Weigh a precise amount of the homogenized sample into a centrifuge tube.

- Spike the sample with a known amount of **Alternariol-13C14** internal standard solution.
- Add an extraction solvent, typically a mixture of methanol, water, and acetic acid.
- Extract the sample by shaking for a defined period.
- Centrifuge the sample to separate the solid and liquid phases.
- Clean-up (Optional but Recommended):
 - For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
- LC-MS/MS Analysis:
 - Inject the diluted or cleaned-up extract into the LC-MS/MS system.
 - Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).
 - The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.
 - Detection and quantification are performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both native Alternariol and the 13C14-labeled internal standard.
- Quantification:
 - A calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against their molar ratios.
 - The concentration of Alternariol in the sample is determined by comparing the peak area ratio from the sample to the calibration curve.

Workflow for Alternariol Analysis



Proposed Toxicological Pathways of Alternariol

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- To cite this document: BenchChem. [An In-depth Technical Guide to Alternariol-13C14: Properties, Analysis, and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384024#physical-and-chemical-properties-of-alternariol-13c14]

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